molecular formula C7H10N4O B2758256 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide CAS No. 1246041-84-8

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide

Cat. No.: B2758256
CAS No.: 1246041-84-8
M. Wt: 166.184
InChI Key: PKHMCXYXGDYUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,4H,5H,6H,7H-Imidazo[4,5-c]pyridine-6-carboxamide (CAS 1246041-84-8) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a tetrahydroimidazo[4,5-c]pyridine core, a structure recognized as a privileged scaffold for developing biologically active molecules. The core structure serves as a critical intermediate in synthesizing compounds with diverse therapeutic applications. Patent literature establishes its derivative, 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine, as a key precursor for novel analogs investigated as antihypertensive agents . More recently, the tetrahydroimidazo[4,5-c]pyridine scaffold has been identified as a potent inhibitor of bacterial glutaminyl cyclase (QC), an enzyme essential for the physiological fitness and virulence of the keystone periodontitis pathogen, Porphyromonas gingivalis . Research indicates that inhibitors based on this scaffold exhibit activity in the nanomolar range, making them promising leads for novel anti-infectives targeting oral microbiome dysbiosis . Furthermore, derivatives of this heterocyclic system are being explored in other advanced therapeutic areas, including as immunomodulators targeting the PD-L1 pathway . With a molecular formula of C7H10N4O and a molecular weight of 166.18 g/mol, this compound is supplied for research purposes . Please handle with care and refer to the product's Safety Data Sheet for detailed hazard and handling information. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-7(12)5-1-4-6(2-9-5)11-3-10-4/h3,5,9H,1-2H2,(H2,8,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHMCXYXGDYUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl Ester Formation

The carboxylic acid intermediate is converted to its methyl ester via treatment with methanol and thionyl chloride (SOCl₂) at 0°C. This step, achieving >90% yield, protects the carboxyl group during subsequent oxidations:

$$
\text{6S-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid} \xrightarrow{\text{MeOH, SOCl}_2} \text{Methyl ester}
$$

Oxidation to Aromatic Imidazopyridine

Controlled oxidation of the tetrahydroimidazopyridine methyl ester with potassium permanganate (KMnO₄) in dimethylformamide (DMF) and N-methylmorpholine (NMM) generates the aromatic 3H-imidazo[4,5-c]pyridine-6-carboxylate. However, this step is omitted when synthesizing the saturated carboxamide target.

Carboxamide Formation via Amide Coupling

Direct Aminolysis of Methyl Ester

The methyl ester intermediate undergoes ammonolysis in methanolic NH₃ at elevated temperatures (80–100°C, sealed vessel) to yield the primary carboxamide. While this method is straightforward, competing hydrolysis to the carboxylic acid necessitates rigorous anhydrous conditions.

Carbodiimide-Mediated Coupling

A more reliable approach involves activating the carboxylic acid (from saponification of the methyl ester) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DMF. Subsequent reaction with ammonium chloride in the presence of N-methylmorpholine affords the carboxamide with 65–78% yield:

$$
\text{3H-imidazo[4,5-c]pyridine-6-carboxylic acid} \xrightarrow{\text{DCC, HOBt, NH}_4\text{Cl}} \text{Carboxamide}
$$

Optimization Data:

Parameter Optimal Value Yield Impact
Coupling Agent DCC/HOBt +22%
Solvent DMF +15%
Reaction Time 12–16 h +18%

Alternative Routes from Advanced Intermediates

Solid-Phase Synthesis

Recent advances in combinatorial chemistry enable solid-phase synthesis of imidazopyridine carboxamides using Wang resin-bound amino acids. This method, though higher in cost, allows for rapid diversification of the carboxamide moiety.

Challenges and Mitigation Strategies

  • Racemization Risk: The chiral center at C6 necessitates low-temperature conditions (<0°C) during coupling reactions to preserve stereochemical integrity.
  • Byproduct Formation: Residual DCC derivatives are removed via aqueous workup (10% citric acid) followed by recrystallization from ethanol/water.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, CONH₂), 7.89 (s, 1H, imidazole-H), 4.21 (m, 1H, C6-H), 3.02–2.85 (m, 4H, CH₂).
  • HPLC Purity: >98% achieved using a C18 column (MeCN:H₂O, 70:30, 1 mL/min).

Chemical Reactions Analysis

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide exhibit promising anticancer properties. For instance, compounds synthesized from this structure have been evaluated for their ability to inhibit specific cancer cell lines. A study demonstrated that certain derivatives could induce apoptosis in human cancer cells through caspase activation pathways .

CompoundCell Line TestedIC50 (µM)
Compound AHeLa10.5
Compound BMCF-78.2
Compound CA54912.0

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies have indicated that some derivatives are effective against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative XE. coli15 µg/mL
Derivative YS. aureus20 µg/mL

Material Science

Organic Electronics
this compound derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films and their favorable electronic properties make them suitable candidates for these technologies .

Conductivity Studies
Research indicates that the incorporation of this compound into polymer matrices can enhance the electrical conductivity of the materials. This property is particularly useful in developing conductive polymers for electronic applications.

Case Studies

Case Study 1: Anticancer Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[4,5-c]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The study found that modifications at the nitrogen positions significantly influenced the cytotoxicity profiles of the compounds .

Case Study 2: Antimicrobial Activity Assessment
A comprehensive assessment published in the International Journal of Antimicrobial Agents reported on the antimicrobial efficacy of several imidazo[4,5-c]pyridine derivatives against resistant strains of bacteria. The findings highlighted the potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The imidazo[4,5-c]pyridine scaffold is common among analogs, but substituent variations critically influence properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide Carboxamide at C6 C₇H₁₀N₄O 166.18 Hydrogen-bonding capacity via carboxamide; moderate polarity
1-Ethyl-imidazo[4,5-c]pyridine Ethyl group at N1 C₈H₁₃N₃ 151.21 Increased lipophilicity; reduced hydrogen-bonding potential
4-(4-Fluorophenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid Fluorophenyl at C4; carboxylic acid at C6 C₁₄H₁₂FN₃O₂ 279.27 Enhanced acidity (pKa ~4-5); improved solubility in aqueous buffers
4-(4-Benzyloxyphenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid Benzyloxyphenyl at C4; carboxylic acid at C6 C₂₁H₁₇N₃O₃ 359.38 Bulky aromatic substituent; potential π-π interactions in binding
1-(2-Phenylethyl)-imidazo[4,5-c]pyridine dihydrochloride Phenylethyl at N1; HCl salt C₁₄H₁₈Cl₂N₃ 263.77 Improved solubility in polar solvents; hydrochloride salt enhances stability
Diphenylacetyl-substituted derivative (PD-123319) Diphenylacetyl at C5; dimethylamino at C4 C₂₉H₃₂N₄O₃ 508.60 High molecular weight; lipophilic substituents for membrane penetration

Key Research Findings

  • Structure-Activity Relationships (SAR) : Fluorophenyl and benzyloxyphenyl substituents (e.g., ) enhance binding affinity to enzymes like kinases, as evidenced by their use in kinase inhibitor libraries.
  • Pharmacokinetics : Lower molecular weight analogs (e.g., the target compound at 166.18 g/mol) exhibit favorable ADME profiles compared to bulkier derivatives (e.g., 508.60 g/mol in ).
  • Safety Profiles: Limited data exist for the carboxamide derivative, but hydrochloride salts (e.g., ) require stringent handling due to hygroscopicity and corrosivity.

Biological Activity

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the imidazopyridine family, which is known for a diverse range of biological activities including anticancer, antibacterial, and antiviral effects.

  • Chemical Formula : C₇H₁₀N₄O
  • Molecular Weight : 166.18 g/mol
  • IUPAC Name : 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxamide
  • PubChem CID : 14859063

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer properties and its mechanism of action against different cancer cell lines.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Colon cancer (HCT116)
    • Lung carcinoma (A549)

Case Study Findings

In a study examining related compounds:

  • Compounds were tested for cytotoxicity using the MTT assay.
  • The IC₅₀ values for certain derivatives ranged significantly:
    • Compound 7f : IC₅₀ = 6.76 µg/mL against HCT116.
    • Compound 7d : IC₅₀ = 43 µg/mL.

These findings suggest that structural modifications can enhance the cytotoxic potential of imidazopyridine derivatives.

The proposed mechanisms through which these compounds exert their effects include:

  • Inhibition of anti-apoptotic proteins.
  • Induction of apoptosis via mitochondrial pathways.
  • Interference with cellular signaling pathways essential for cancer cell survival.

Antibacterial and Antiviral Activities

While the primary focus has been on anticancer properties, some studies have also evaluated antibacterial and antiviral activities:

  • Certain derivatives have shown moderate antibacterial activity against Gram-positive bacteria.
  • Antiviral assays indicated some effectiveness against RNA viruses.

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazopyridines suggests that:

  • Substitutions at specific positions on the imidazopyridine ring can significantly alter biological activity.
  • For example, the introduction of lipophilic groups has been associated with enhanced potency against targeted cells.

Summary Table of Biological Activities

CompoundActivity TypeCell Line/OrganismIC₅₀/Effect
7fAnticancerHCT1166.76 µg/mL
7dAnticancerHCT11643 µg/mL
-AntibacterialE. coliMIC = 32 µM
-AntiviralVarious RNA virusesModerate activity

Q & A

Q. Critical Parameters :

  • Solvent Systems : Anhydrous solvents (THF, DMF) under inert atmospheres minimize side reactions .
  • Catalysts : APTS (3-Aminopropyltriethoxysilane) improves yields in one-pot multi-component syntheses .

Which spectroscopic and crystallographic methods are optimal for structural elucidation of imidazo[4,5-c]pyridine derivatives?

Q. Basic Characterization Techniques

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR resolve complex proton environments and confirm regiochemistry of substituents .
  • X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding patterns in crystalline derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, especially for halogenated derivatives (e.g., fluorine-containing analogs) .

Q. Advanced Applications :

  • Dynamic NMR : Probes conformational flexibility of the tetrahydroimidazo ring system in solution .
  • Solid-State NMR : Analyzes polymorphic forms critical for pharmaceutical development .

How can reaction conditions be optimized to enhance yields of imidazo[4,5-c]pyridine-6-carboxamide derivatives?

Q. Advanced Optimization Strategies

  • Temperature Control : Low temperatures (−78°C to 0°C) stabilize intermediates during lithiation or Grignard reactions .
  • Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., from 6–12 hours to 30 minutes) while reducing byproducts .
  • DoE (Design of Experiments) : Statistical optimization of parameters (pH, solvent polarity, catalyst loading) improves reproducibility .

Case Study :
A 35% yield increase was achieved for a fluorophenyl derivative by replacing THF with DMF and using Pd(OAc)₂/XPhos in Suzuki coupling .

What experimental approaches address contradictory reports on the biological activity of imidazo[4,5-c]pyridine-6-carboxamide analogs?

Q. Advanced Data Contradiction Analysis

  • Batch Consistency : Verify purity (>95% by HPLC) and stereochemical homogeneity (chiral HPLC) to rule out impurities influencing activity .
  • Assay Standardization :
    • Use isogenic cell lines to control genetic variability in cytotoxicity studies .
    • Normalize enzyme inhibition assays (e.g., kinase panels) using internal controls like staurosporine .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., nM vs. µM) and adjust for assay conditions (pH, serum concentration) .

Example : Discrepancies in anti-inflammatory activity were traced to differences in LPS stimulation protocols across labs .

How do substituents modulate the pharmacological profile of imidazo[4,5-c]pyridine-6-carboxamide?

Q. Advanced Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Fluorine at the 4-phenyl position enhances metabolic stability and bioavailability (e.g., t₁/₂ increased from 2.1 to 5.3 hours in rat models) .
  • Hydrophobic Substituents : Methoxy groups improve membrane permeability but may reduce solubility (logP increases from 1.8 to 2.5) .
  • Carboxamide Position : Moving the carboxamide from C6 to C7 reduces kinase inhibition potency by 10-fold due to altered hydrogen bonding with ATP-binding pockets .

Q. SAR Table :

Substituent PositionActivity (IC₅₀, nM)Solubility (mg/mL)
4-Fluorophenyl12 ± 1.50.45
3,5-Dimethoxyphenyl85 ± 9.21.20
Unsubstituted phenyl220 ± 250.30

What strategies are used to improve the aqueous solubility of imidazo[4,5-c]pyridine-6-carboxamide derivatives?

Q. Advanced Formulation Techniques

  • Prodrug Design : Phosphate ester prodrugs increase solubility 20-fold by introducing ionizable groups .
  • Co-Crystallization : Co-formers like succinic acid enhance solubility via hydrogen-bonding networks without altering bioactivity .
  • Nanoformulation : Liposomal encapsulation improves bioavailability in in vivo models (e.g., AUC increased by 3.8× in mice) .

How are computational methods applied to predict the reactivity and bioactivity of novel imidazo[4,5-c]pyridine analogs?

Q. Advanced Computational Workflows

  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., Fukui indices identify C3 as most reactive) .
  • Molecular Dynamics (MD) : Simulate binding modes to targets like COX-2 or PI3Kγ, guiding rational design .
  • QSAR Models : Train models using datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to prioritize analogs for synthesis .

What are the key challenges in scaling up the synthesis of imidazo[4,5-c]pyridine-6-carboxamide for preclinical studies?

Q. Advanced Process Chemistry Considerations

  • Purification : Flash chromatography on silica gel is replaced with preparative HPLC for >99% purity in milligram-to-gram scales .
  • Catalyst Recycling : Immobilized Pd catalysts reduce metal contamination in API batches .
  • Safety : Exothermic reactions (e.g., nitrations) require strict temperature control to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.